膦酸,(1-萘甲基)-,二乙酯

描述

Synthesis Analysis

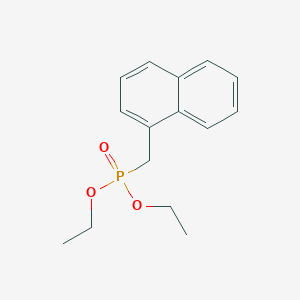

The synthesis of phosphonic acid derivatives, including (1-naphthylmethyl)-, diethyl ester, typically involves the addition of diethyl phosphite to corresponding benzhydryl imines. This process yields n-Benzhydryl-protected diethyl esters of various 1-amino-1-aryl- and 1-amino-1-heteroaryl-methanephosphonic acids, including the 1′-naphthyl derivative. Such methods highlight the versatility and reactivity of phosphonic acid esters in synthesizing complex molecules (Hudson, Lee, & Matthews, 2004).

Molecular Structure Analysis

The molecular structure of phosphonic acid esters, including (1-naphthylmethyl)-, diethyl ester, exhibits complex features such as chiral α-carbon and prochiral phosphorus. These features contribute to the compound's distinct NMR spectral characteristics, demonstrating the intricate molecular geometry and electronic distribution within these molecules. The structural analysis aids in understanding the compound's reactivity and interaction with other molecules (Hudson, Lee, & Matthews, 2004).

Chemical Reactions and Properties

Phosphonic acid esters are reactive intermediates in various chemical reactions, including allylic substitutions and Michael addition reactions. For instance, phosphine-catalyzed allylic substitution of Morita-Baylis-Hillman acetates with 2-(diethylphosphonyl)-substituted allies acetates showcases the utility of phosphonic acid esters in synthesizing N-protected beta-aminophosphonic acid esters. These reactions exhibit high levels of regiospecificity, demonstrating the phosphonic acid esters' chemical versatility and reactivity (Park, Cho, & Krische, 2006).

科学研究应用

带有手性胺的膦酸侧基的聚(苯乙炔)的螺旋诱导

- 概述:当与二甲基亚砜 (DMSO) 中的手性胺络合时,带有膦酸残基的规立构聚(苯乙炔)表现出螺旋构象。通过酸碱非共价相互作用的相互作用诱导圆二色性,使聚合物即使在手性胺去除后也能“记住”其大分子螺旋性。这种现象在材料科学中至关重要,特别是对于制造具有手性特性的材料以及在光电或手性传感器中潜在应用的材料 (Onouchi 等人,2004)。

化学合成中的应用

氨基膦酸的合成

- 概述:已制备和表征了各种氨基膦酸的 N-二苯甲基保护二乙酯。这些化合物由于其手性 α-碳和手性磷而具有复杂的 NMR 光谱,表明它们在高级光谱研究或化学合成中的中间体中具有潜在的用途 (Hudson 等人,2004)。

膦酸二乙酯的高效多组分合成

- 概述:已经开发了 (2-氨基-3-氰基-4H-色满-4-基) 膦酸二乙酯的一步合成方法。该过程涉及由磷酸钾催化的多组分反应,突出了其以高效和经济的方式创建结构多样的分子的潜力 (Gaikwad 等人,2011)。

未来方向

The future directions of research on “Phosphonic acid, (1-naphthylmethyl)-, diethyl ester” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, α-hydroxyphosphonates have been identified as potentially bioactive compounds, suggesting a promising avenue for future research .

作用机制

Target of Action

It has been suggested that phosphonates, in general, can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . For instance, Diethyl phosphonate has been found to interact with Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans .

Mode of Action

Given its structural similarity to other phosphonates, it may interact with its targets by mimicking the structure of natural substrates, thereby inhibiting the activity of the target enzymes .

Biochemical Pathways

Phosphonates are known to interfere with various biochemical pathways due to their ability to mimic the structure of natural substrates .

Result of Action

Given its potential to inhibit metabolic enzymes, it may interfere with the normal functioning of these enzymes, leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl 1-Naphthylmethylphosphonate. For instance, its low water solubility may affect its distribution in aqueous environments .

属性

IUPAC Name |

1-(diethoxyphosphorylmethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZPMQIKMSUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201790 | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

CAS RN |

53575-08-9 | |

| Record name | Diethyl P-(1-naphthalenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53575-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Naphthylmethyl)phosphonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053575089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53575-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5W5E9BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the structure of Diethyl 1-Naphthylmethylphosphonate influence its reactivity with cyclic enones compared to benzylphosphonate esters?

A: Diethyl 1-Naphthylmethylphosphonate displays a distinct reactivity profile compared to benzylphosphonate esters when reacting with cyclic enones. While lithiated benzylphosphonate esters primarily undergo 1,2-addition to the carbonyl group of cyclohex-2-enone, the lithiated derivative of Diethyl 1-Naphthylmethylphosphonate exhibits reverse regioselectivity. This results in the formation of the 1,4-addition product as the major product. [] This difference in reactivity can be attributed to the presence of the naphthyl group in Diethyl 1-Naphthylmethylphosphonate, which likely influences the steric and electronic properties of the molecule, ultimately impacting its reaction pathway.

Q2: What insights into the conformational preferences of Diethyl 1-Naphthylmethylphosphonate were gained through the combination of NMR spectroscopy, X-ray crystallography, and molecular modeling?

A: Analysis of the 1,4-addition product of Diethyl 1-Naphthylmethylphosphonate with cyclohex-2-enone using various techniques provided valuable information about the conformational preferences of the molecule. The 3JHH vicinal coupling constant, derived from the 1H NMR spectrum, suggested a specific conformation about the C(1)-Cα bond in solution. [] This finding was further corroborated by X-ray crystallography, which revealed a similar conformation in the solid state. [] Molecular modeling studies confirmed that this conformation was indeed the most stable for the molecule. These combined results highlight the power of integrating different analytical and computational approaches to gain a comprehensive understanding of molecular structure and behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

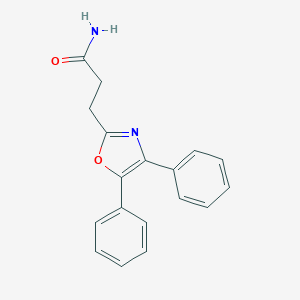

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)